molecular formula C19H28BN3S B11114837 dibutyl[4-methyl-N'-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron

dibutyl[4-methyl-N'-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron

Cat. No.: B11114837
M. Wt: 341.3 g/mol
InChI Key: OUUGAJGZSTYIBI-UHFFFAOYSA-N
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Description

Dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron is a complex organoboron compound

Preparation Methods

The synthesis of dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron involves several steps:

Chemical Reactions Analysis

Dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron undergoes various chemical reactions:

Scientific Research Applications

Dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron has several scientific research applications:

Mechanism of Action

The mechanism of action of dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and benzenecarboximidamidato group facilitate binding to specific sites, modulating the activity of these targets. The boron atom plays a crucial role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron can be compared with other similar compounds:

This compound’s unique combination of a thiazole ring, benzenecarboximidamidato group, and boron coordination sets it apart from other similar compounds, offering a wide range of applications and potential for further research.

Properties

Molecular Formula

C19H28BN3S

Molecular Weight

341.3 g/mol

IUPAC Name

2,2-dibutyl-4-(4-methylphenyl)-7-thia-3,5-diaza-1-azonia-2-boranuidabicyclo[4.3.0]nona-1(6),3,8-triene

InChI

InChI=1S/C19H28BN3S/c1-4-6-12-20(13-7-5-2)22-18(17-10-8-16(3)9-11-17)21-19-23(20)14-15-24-19/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,21,22)

InChI Key

OUUGAJGZSTYIBI-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N=C(NC2=[N+]1C=CS2)C3=CC=C(C=C3)C)(CCCC)CCCC

Origin of Product

United States

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